N-(4-chlorobenzyl)-N'-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]thiourea
Overview
Description
N-(4-chlorobenzyl)-N'-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]thiourea is a useful research compound. Its molecular formula is C20H16ClF5N4S and its molecular weight is 474.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.0704362 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
- The study by Saeed and Parvez (2005) on the crystal structure of 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea revealed intricate details about intramolecular hydrogen bonds and intermolecular interactions, which are crucial for understanding molecular stability and reactivity. Such analyses are foundational in materials science and drug design for predicting compound behaviors (Saeed & Parvez, 2005).
Reaction Mechanisms and Novel Compound Synthesis
- Ledenyova et al. (2018) explored the reaction mechanisms of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing complex processes like ANRORC rearrangement. Understanding such mechanisms is vital for synthetic chemistry, offering pathways to novel compounds with potential applications in pharmaceuticals and materials science (Ledenyova et al., 2018).
Antimicrobial and Anticancer Properties
- The research by Khidre and Radini (2021) on novel thiazole derivatives incorporating pyridine moiety demonstrated antimicrobial properties, which are significant for developing new antibiotics and understanding resistance mechanisms. The study highlights the importance of structural modifications in enhancing biological activity (Khidre & Radini, 2021).
Derivatization and Detection Techniques
- Simpson et al. (1996) utilized pentafluorobenzyl chloroformate for amino acid derivatization in biological fluids, followed by detection via mass spectrometry. This technique is crucial for bioanalytical methods, contributing to advancements in clinical diagnostics and pharmacokinetics (Simpson et al., 1996).
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF5N4S/c1-9-19(28-20(31)27-7-11-3-5-12(21)6-4-11)10(2)30(29-9)8-13-14(22)16(24)18(26)17(25)15(13)23/h3-6H,7-8H2,1-2H3,(H2,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGRVDQOFYBXKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=S)NCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF5N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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